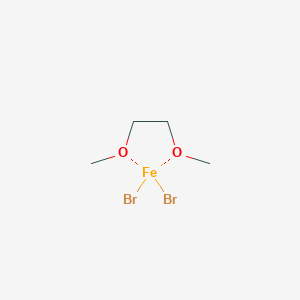
Dibromoiron;1,2-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromoiron;1,2-dimethoxyethane is an inorganic compound with the chemical formula [FeBr₂(OCH₃)₂]. It is a powdery solid, often yellow or brown in color, and is sensitive to moisture . This compound is used in various chemical reactions and has applications in organic synthesis and catalysis.
Vorbereitungsmethoden
The preparation of Dibromoiron;1,2-dimethoxyethane can be carried out through the following steps :
Reduction of Iron(III) Bromide: Iron(III) bromide is heated in an inert atmosphere using diethyl ether as a solvent.
Formation of Iron(II) Bromide: When Iron(III) bromide is completely reduced to Iron(II) bromide, the Iron(II) bromide is filtered and precipitated.
Analyse Chemischer Reaktionen
Dibromoiron;1,2-dimethoxyethane undergoes various types of chemical reactions, including :
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced further under specific conditions.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions: Typical reagents include diethyl ether and inert atmospheres for reduction reactions. Major products formed include α,β-unsaturated ketones and halogenated organic alkyne compounds.
Wissenschaftliche Forschungsanwendungen
Dibromoiron;1,2-dimethoxyethane has several scientific research applications :
Catalysis: It is used as a catalyst in chemical reactions such as carbon-hydrogen bond activation and ligand transfer reactions.
Organic Synthesis: It is employed in the synthesis of organic compounds, including α,β-unsaturated ketones and halogenated organic alkyne compounds.
Industrial Chemistry: It is used in thin film deposition and other industrial chemical processes.
Pharmaceuticals: It serves as a precursor material in the manufacture of pharmaceuticals.
LED Manufacturing: It is used in the production of LEDs.
Wirkmechanismus
The mechanism by which Dibromoiron;1,2-dimethoxyethane exerts its effects involves its role as a catalyst and reagent in various chemical reactions . It can control the regioselectivity in hydrobromination reactions of alkenes, leading to the formation of specific products. The compound interacts with molecular targets and pathways involved in these reactions, facilitating the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Dibromoiron;1,2-dimethoxyethane can be compared with other similar compounds such as :
Iron(II) Bromide: An inorganic compound with the chemical formula FeBr₂, used as a precursor to other iron compounds.
Nickel(II) Bromide, Dimethoxyethane Adduct: A similar compound with nickel instead of iron, used as a catalyst in various chemical reactions.
Cobalt(II) Bromide: Another transition metal bromide with similar applications in catalysis and organic synthesis.
This compound is unique due to its specific chemical properties and applications in catalysis and organic synthesis, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
dibromoiron;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVHKRASADUPOO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Fe](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)
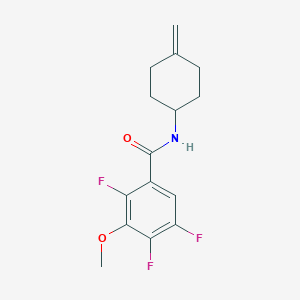
![3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile](/img/structure/B2893453.png)

![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)
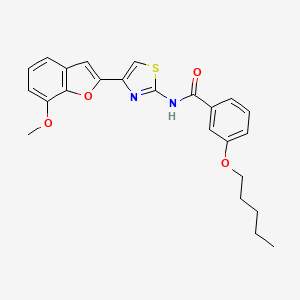
![3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2893459.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)
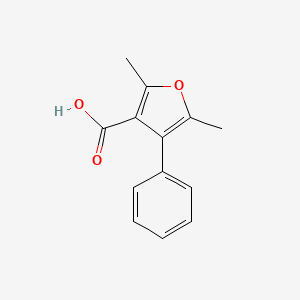
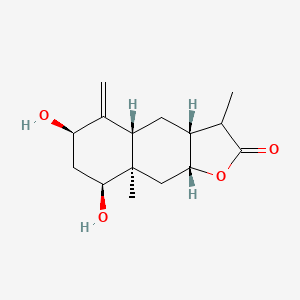


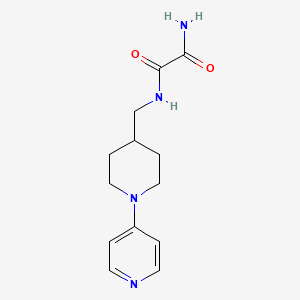
![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)
